Molecular Weight and Ligand Efficiency Potential: 4,4'-(2-Aminopyridine-3,5-diyl)diphenol vs. CSLP37, K02288, and E8V
4,4'-(2-Aminopyridine-3,5-diyl)diphenol possesses the lowest molecular weight (278.30 g/mol) among characterized 3,5-diaryl-2-aminopyridine kinase inhibitors, making it the most ligand-efficient starting scaffold in this chemotype . This contrasts with the advanced lead compound CSLP37 (estimated MW >500 g/mol; RIPK2 IC₅₀ = 16 nM [1]), the ALK2 probe K02288 (MW 336.4 g/mol; ALK2 IC₅₀ = 1.1 nM ), and the VRK1-bound analog E8V (MW 350.27 g/mol; PDB 6BU6 [2]). For fragment-based and structure-guided optimization campaigns where molecular complexity must be added incrementally with measurable gains in affinity, the lower MW baseline of 4,4'-(2-aminopyridine-3,5-diyl)diphenol provides a greater 'vector space' for synthetic elaboration before exceeding Lipinski Rule of 5 boundaries, unlike the more advanced analogs that are already approaching or exceeding 350–500 Da starting points.
| Evidence Dimension | Molecular weight (g/mol) as a metric of ligand efficiency starting point |
|---|---|
| Target Compound Data | 278.30 g/mol |
| Comparator Or Baseline | K02288: 336.4 g/mol; E8V: 350.27 g/mol; CSLP37: >500 g/mol (estimated); LDN-214117: 419.52 g/mol |
| Quantified Difference | Target compound is 58–241+ g/mol lighter than nearest comparators (17–46% lower MW) |
| Conditions | Calculated molecular weights from standard atomic masses; CSLP37 MW estimated from described sulfonamide substituents in Suebsuwong et al. 2020 [1] |
Why This Matters
A 46% lower starting molecular weight relative to CSLP37 translates into substantially greater headroom for property-preserving fragment growth during lead optimization, directly impacting procurement decisions when selecting a scaffold starting point for drug discovery programs.
- [1] Suebsuwong C, Dai B, Pinkas DM, et al. Eur J Med Chem. 2020;200:112417. View Source
- [2] PubChem CID 131953527. 4,4'-(2-Aminopyridine-3,5-diyl)bis(2,6-difluorophenol). Molecular Weight: 350.27 g/mol. View Source
